Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate
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Overview
Description
Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate is a chemical compound with the molecular formula C₁₂H₁₁NaO₃ and a molecular weight of 226.20 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methoxy group and a tetrahydronaphthalene moiety .
Preparation Methods
The synthesis of Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate typically involves organic synthesis reactions. . Industrial production methods would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and consistency.
Chemical Reactions Analysis
Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .
Scientific Research Applications
Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate has several scientific research applications, including:
Mechanism of Action
The mechanism of action for Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is likely that the compound interacts with enzymes or receptors, influencing biochemical processes and cellular functions . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Sodium (7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene)methanolate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-6-methoxynaphthalene: This compound shares the tetrahydronaphthalene core but lacks the methanolate group, resulting in different chemical properties and reactivity.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for targeted research applications .
Properties
IUPAC Name |
sodium;(E)-(7-methoxy-1-oxo-3,4-dihydronaphthalen-2-ylidene)methanolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3.Na/c1-15-10-5-4-8-2-3-9(7-13)12(14)11(8)6-10;/h4-7,13H,2-3H2,1H3;/q;+1/p-1/b9-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCSLRKGPCWWOE-BXTVWIJMSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=C[O-])C2=O)C=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC/C(=C\[O-])/C2=O)C=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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